molecular formula C3H7O4P B3061238 Carboxymethyl-(hydroxymethyl)-oxophosphanium CAS No. 72651-25-3

Carboxymethyl-(hydroxymethyl)-oxophosphanium

Cat. No.: B3061238
CAS No.: 72651-25-3
M. Wt: 138.06 g/mol
InChI Key: OPUAUEHUWLKKIV-UHFFFAOYSA-N
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Description

Carboxymethyl-(hydroxymethyl)-oxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of carboxymethyl, hydroxymethyl, and oxophosphanium groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxymethyl-(hydroxymethyl)-oxophosphanium typically involves the reaction of a phosphonium salt with carboxymethyl and hydroxymethyl precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product. Common reagents used in the synthesis include chloroacetic acid and formaldehyde, which react with the phosphonium salt to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Carboxymethyl-(hydroxymethyl)-oxophosphanium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxophosphates.

    Reduction: Reduction reactions can convert the oxophosphanium group to phosphine derivatives.

    Substitution: The carboxymethyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxophosphates, phosphine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carboxymethyl-(hydroxymethyl)-oxophosphanium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Carboxymethyl-(hydroxymethyl)-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The carboxymethyl and hydroxymethyl groups play a crucial role in binding to target molecules, while the oxophosphanium group modulates the compound’s reactivity and stability.

Comparison with Similar Compounds

Carboxymethyl-(hydroxymethyl)-oxophosphanium can be compared with similar compounds such as:

    Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups, used as a thickener and stabilizer.

    Hydroxymethyl phosphine: A compound with hydroxymethyl and phosphine groups, used in catalysis and organic synthesis.

    Oxophosphates: Compounds containing oxophosphate groups, used in various industrial applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility compared to other similar compounds.

Properties

CAS No.

72651-25-3

Molecular Formula

C3H7O4P

Molecular Weight

138.06 g/mol

IUPAC Name

2-[hydroxy(methyl)phosphoryl]acetic acid

InChI

InChI=1S/C3H7O4P/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5)(H,6,7)

InChI Key

OPUAUEHUWLKKIV-UHFFFAOYSA-N

SMILES

C(C(=O)O)[P+](=O)CO

Canonical SMILES

CP(=O)(CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxymethyl-(hydroxymethyl)-oxophosphanium
Reactant of Route 2
Carboxymethyl-(hydroxymethyl)-oxophosphanium
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Carboxymethyl-(hydroxymethyl)-oxophosphanium
Reactant of Route 4
Carboxymethyl-(hydroxymethyl)-oxophosphanium
Reactant of Route 5
Carboxymethyl-(hydroxymethyl)-oxophosphanium
Reactant of Route 6
Carboxymethyl-(hydroxymethyl)-oxophosphanium

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